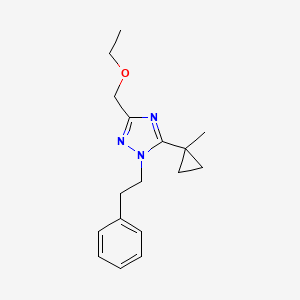![molecular formula C19H18N2O2S B5640341 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5640341.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, often involves cyclization reactions and the use of specific reagents to introduce functional groups. For example, Yakantham et al. (2019) and Ravinaik et al. (2021) have described the design and synthesis of thiazolyl and oxadiazolyl derivatives, showcasing methodologies that could be applicable to the synthesis of the compound (Yakantham, R. Sreenivasulu, & R. Raju, 2019); (Ravinaik, M. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Molecular Structure Analysis
The molecular structure and properties of thiazole derivatives have been explored through various computational and spectroscopic methods. Viji et al. (2020) utilized DFT calculations and molecular docking to analyze the structure of a related compound, providing insights into the molecular parameters such as bond lengths, angles, and intramolecular charge transfers that are relevant for understanding N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Research on similar thiazole compounds has shown a range of chemical reactivity and interactions, including hydrogen bonding and π-π stacking, which contribute to their chemical stability and potential biological activities. Studies by Rahmani et al. (2017) and Kumara et al. (2018) on thiazolidin-4-one and pyrazole derivatives, respectively, highlight these interactions and could provide a framework for understanding the reactions and properties of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, & Altomare, 2017); (Kumara, Kumar, Kumar, & Lokanath, 2018).
Physical Properties Analysis
The physical properties of thiazole compounds, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and intermolecular interactions. The synthesis and characterization of closely related compounds provide valuable data on these properties, which are crucial for the practical application and handling of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide.
Chemical Properties Analysis
The chemical behavior of thiazole derivatives, including their reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, is a key area of research. The studies by Sápi et al. (1997) and Chandrakantha et al. (2014) on β-lactams and thiadiazole derivatives offer insights into the chemical properties that could be relevant for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, highlighting the compound's versatility and potential for further functionalization (Sápi, Fetter, Lempert, Kajtár‐Peredy, & Czira, 1997); (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Zukünftige Richtungen
Thiazole derivatives have shown potential in various therapeutic applications, including as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” and similar compounds could be subjects of future research in drug discovery and development .
Eigenschaften
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-10-8-15(9-11-16)17-13-24-19(20-17)21-18(22)12-7-14-5-3-2-4-6-14/h2-6,8-11,13H,7,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPKQAGKXSTTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5640266.png)




![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide hydrochloride](/img/structure/B5640302.png)

![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)




![3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5640344.png)